
2-Methoxy-5-(perfluoroisopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(perfluoroisopropyl)aniline, also known as 2M-5PFP, is a synthetic compound that has been used in a wide range of scientific research applications. It is a fluorinated aniline derivative, and is a type of perfluoroalkyl aniline (PFAA) that has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. The compound has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments for a variety of purposes.
Applications De Recherche Scientifique
2-Methoxy-5-(perfluoroisopropyl)aniline has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. In biochemistry, the compound has been used to study the effects of PFAA exposure on proteins, enzymes, and gene expression. In pharmacology, the compound has been used to study the effects of PFAA exposure on drug metabolism and drug transport. In toxicology, the compound has been used to study the effects of PFAA exposure on the human body.
Mécanisme D'action
2-Methoxy-5-(perfluoroisopropyl)aniline is believed to act as an inhibitor of enzymes and proteins, and can also interact with receptors in the body. It is believed to bind to enzymes and proteins, blocking their activity and preventing them from performing their normal functions. It is also believed to interact with receptors in the body, blocking their activity and preventing them from responding to their normal stimuli.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit enzymes and proteins, which can lead to a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been found to interact with receptors in the body, which can lead to a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-(perfluoroisopropyl)aniline has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. This makes it a versatile compound for use in laboratory experiments. One of the main limitations is that it is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Orientations Futures
There are a number of potential future directions for 2-Methoxy-5-(perfluoroisopropyl)aniline. One potential direction is to further investigate its mechanism of action, including its effects on enzymes and proteins, and its interactions with receptors in the body. Another potential direction is to further investigate its biochemical and physiological effects, including its effects on drug metabolism and drug transport. Additionally, further research could be done to investigate its potential uses in drug development, as well as its potential toxicity. Finally, further research could be done to investigate its potential use in other scientific research applications, such as environmental science, biotechnology, and nanotechnology.
Méthodes De Synthèse
2-Methoxy-5-(perfluoroisopropyl)aniline can be synthesized using a variety of methods, including a Friedel-Crafts reaction and a reaction between aniline and a perfluoroisopropyl halide. The Friedel-Crafts reaction involves the reaction of aniline with a perfluoroisopropyl halide in the presence of a Lewis acid, such as aluminum chloride. This reaction yields this compound as a side product, along with other byproducts. The reaction between aniline and a perfluoroisopropyl halide yields this compound as the major product. This reaction is usually performed at room temperature in an inert atmosphere.
Propriétés
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F7NO/c1-19-7-3-2-5(4-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGMYGGLDTVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

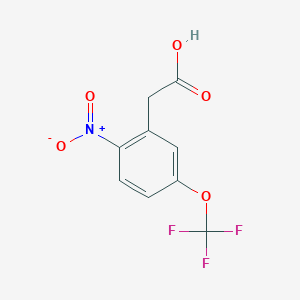

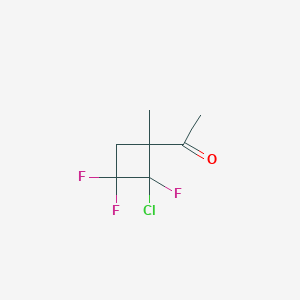
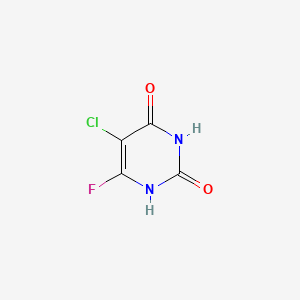
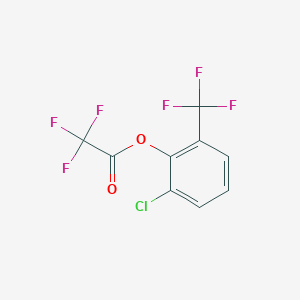

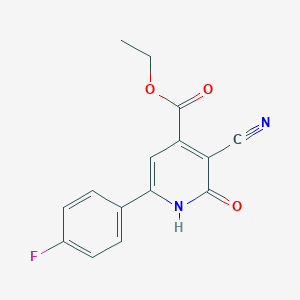



![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)


